Lipophilicity Increment: Branched vs. Linear Butoxy and vs. Methoxy Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for 4-iso-Butoxy-2-methylthiophenol is 3.7, representing a 0.3 log-unit increase over 4-isobutoxythiophenol (XLogP3-AA = 3.4) due to the additional ortho-methyl group, and a 1.6 log-unit increase over the simpler 4-methoxy-2-methylthiophenol (XLogP3-AA = 2.1) [1]. When evaluated against the linear 4-n-butoxy-2-methylthiophenol (XLogP3-AA = 3.7), the lipophilicity is identical, but the iso-butoxy derivative achieves this lipophilicity with one fewer rotatable bond (3 vs. 4), conferring lower conformational flexibility and potentially reduced entropic penalty upon target binding [2]. These differences are relevant because a ΔlogP of 0.3–1.6 can translate to a 2- to 40-fold shift in membrane permeability coefficients within congeneric series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Rotatable Bond Count (RBC) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7; RBC = 3 |
| Comparator Or Baseline | 4-isobutoxythiophenol (XLogP3-AA = 3.4; RBC = 3); 4-methoxy-2-methylthiophenol (XLogP3-AA = 2.1; RBC = 1); 4-n-butoxy-2-methylthiophenol (XLogP3-AA = 3.7; RBC = 4); 2-methylthiophenol (XLogP3 = 2.9; RBC = 0) |
| Quantified Difference | ΔXLogP = +0.3 (vs. 4-isobutoxythiophenol), +1.6 (vs. 4-methoxy-2-methylthiophenol), +0.8 (vs. 2-methylthiophenol); ΔRBC = 0 (vs. 4-isobutoxythiophenol), -1 (vs. linear n-butoxy analog) |
| Conditions | XLogP3-AA computed by PubChem (XLogP3 3.0 algorithm); RBC computed by Cactvs 3.4.6.11/3.4.8.18; all data accessed via PubChem 2026-04-28 |
Why This Matters
The combination of high lipophilicity and constrained rotational flexibility that distinguishes this compound from its linear and smaller-alkoxy analogs is critical for medicinal chemists optimizing passive membrane permeability and minimizing entropic binding penalties.
- [1] PubChem Computed Properties: XLogP3-AA for 4-iso-Butoxy-2-methylthiophenol (CID 91655996), 4-isobutoxythiophenol (CID 57165212), 4-methoxy-2-methylthiophenol (CID 2759596), and 2-methylthiophenol (CID 8712). NCBI. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
- [2] PubChem Rotatable Bond Count comparison: CID 91655996 (RBC=3) vs. CID 91655664 (4-n-butoxy-2-methylthiophenol, RBC=4). NCBI. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
